4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1189872-15-8
VCID: VC2663037
InChI: InChI=1S/C9H9ClF3N3/c10-6-5-7(16-3-1-2-4-16)15-8(14-6)9(11,12)13/h5H,1-4H2
SMILES: C1CCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl
Molecular Formula: C9H9ClF3N3
Molecular Weight: 251.63 g/mol

4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine

CAS No.: 1189872-15-8

Cat. No.: VC2663037

Molecular Formula: C9H9ClF3N3

Molecular Weight: 251.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine - 1189872-15-8

Specification

CAS No. 1189872-15-8
Molecular Formula C9H9ClF3N3
Molecular Weight 251.63 g/mol
IUPAC Name 4-chloro-6-pyrrolidin-1-yl-2-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C9H9ClF3N3/c10-6-5-7(16-3-1-2-4-16)15-8(14-6)9(11,12)13/h5H,1-4H2
Standard InChI Key YKFALRODPJFKTJ-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl
Canonical SMILES C1CCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl

Introduction

Basic Information and Identification

4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine is a substituted pyrimidine compound that contains three key functional groups attached to a pyrimidine core: a chlorine atom at position 4, a pyrrolidin-1-yl group at position 6, and a trifluoromethyl group at position 2. These structural features contribute to the compound's unique chemical behavior and potential utility in various applications.

Table 1: Chemical Identification Data

ParameterValue
CAS Number1189872-15-8
Molecular FormulaC9H9ClF3N3
Molecular Weight251.63 g/mol
IUPAC Name4-chloro-6-pyrrolidin-1-yl-2-(trifluoromethyl)pyrimidine
PubChem CID46738255
Creation Date2010-07-26
Last Modified2025-03-01

Table 2: Structural Representations

Notation TypeValue
SMILESC1CCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C9H9ClF3N3/c10-6-5-7(16-3-1-2-4-16)15-8(14-6)9(11,12)13/h5H,1-4H2
InChIKeyYKFALRODPJFKTJ-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physicochemical properties of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine is essential for its proper handling, storage, and application in research settings. The following table summarizes the key physicochemical properties of this compound based on available data and predictions.

Table 3: Physicochemical Properties

PropertyValueSource
Physical StateSolid at room temperature
Boiling Point271.8 ± 40.0 °C (Predicted)
Density1.430 ± 0.06 g/cm³ (Predicted)
pKa-1.46 ± 0.39 (Predicted)
SolubilityModerate solubility in organic solvents
Storage Temperature2-8°C under inert gas

The compound's trifluoromethyl group significantly increases its lipophilicity, which can influence its behavior in biological systems. This enhanced lipophilicity potentially affects the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion in biological contexts . Additionally, the presence of halogen atoms (chlorine and fluorine) affects the compound's electronic properties, potentially enhancing its interaction with biological targets .

Structural Features and Chemical Characteristics

Pyrimidine Core

The foundation of 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine is its pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core structure is common in many biologically active compounds and provides a scaffold for the attachment of functional groups that modify its chemical and biological properties .

Key Functional Groups

The compound features three distinct functional groups that define its chemical behavior:

  • Chlorine at Position 4: The chlorine atom serves as a reactive site for nucleophilic aromatic substitution reactions, making the compound valuable as a building block in organic synthesis .

  • Pyrrolidin-1-yl Group at Position 6: This five-membered saturated heterocycle containing a nitrogen atom enhances the compound's biological activity potential. The pyrrolidine moiety can participate in hydrogen bonding and other interactions with biological targets .

  • Trifluoromethyl Group at Position 2: This strongly electron-withdrawing group influences the electronic properties of the pyrimidine ring, increases the compound's lipophilicity, and enhances its metabolic stability. The trifluoromethyl group is known to increase lipophilicity, which can influence the compound's pharmacokinetic properties .

Electronic Distribution and Reactivity

The combination of these functional groups creates a unique electronic distribution that influences the compound's reactivity and stability. The electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, particularly at the carbon bearing the chlorine atom, making it more susceptible to nucleophilic attack . This electronic arrangement makes the compound a versatile intermediate in the synthesis of more complex molecules.

Classification ElementDetails
Signal WordWarning
Hazard PictogramExclamation Mark Irritant (GHS07)
GHS Hazard StatementsH315: Skin corrosion/irritation
H319: Serious eye damage/eye irritation
H335: Specific target organ toxicity, single exposure; Respiratory tract irritation
Precautionary MeasureDetails
Personal Protective EquipmentChemical-resistant gloves, safety glasses, lab coat
VentilationUse in a well-ventilated area or under a fume hood
Storage ConditionsStore at 2-8°C under inert gas (nitrogen or argon)
Emergency ProceduresP261: Avoid breathing dust/fume/gas/mist/vapours/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
SupplierCatalog NumberStatusReference
CymitQuimicaIN-DA0077YHAvailable (To inquire)
CymitQuimica3D-FC105929Discontinued
ChemShuttle138853In stock
VulcanchemVC2663037Available

Table 7: Product Specifications

SupplierPurityStorage RecommendationsReference
ChemShuttle95%2-8°C
CymitQuimicaMinimum 95%Not specified
VulcanchemNot specifiedResearch use only

Related Compounds and Comparative Analysis

Several compounds structurally related to 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine appear in the research literature, which can provide context for understanding its properties and potential applications.

Table 8: Structurally Related Compounds

CompoundCAS NumberMolecular FormulaKey DifferenceReference
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine53461-40-8C9H12ClN3Methyl instead of trifluoromethyl at position 2
4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine438249-84-4C10H5ClF3N32-Pyridinyl instead of pyrrolidin-1-yl
2-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidineNot specifiedC10H5ClF3N3Different positions of substituents

Comparison of these related compounds reveals how subtle structural differences can significantly affect chemical properties and potential applications. For example, replacing the trifluoromethyl group with a methyl group (as in 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine) would reduce the electron-withdrawing effect and lipophilicity, potentially altering reactivity and biological activity.

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